![molecular formula C22H18N2O3S2 B2684468 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 896337-16-9](/img/structure/B2684468.png)
4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic organic compound with a molecular formula of C22H18N2O3S2 and a molecular weight of 422.52 g/mol . This compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities, and a methanesulfonyl group, which enhances its solubility and reactivity.
作用機序
Target of Action
The primary target of the compound 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate .
Mode of Action
This compound interacts with AChE by inhibiting its activity. This inhibition is uncompetitive and selective, meaning that the compound binds to the enzyme at a site other than the active site and does so in a manner that is selective for AChE .
Biochemical Pathways
By inhibiting AChE, this compound prevents the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound also exhibits good copper chelation, which can affect various biochemical pathways involving copper ions .
Pharmacokinetics
The compound’s logp value of 42506 and logD value of 42505 suggest that it is lipophilic and may therefore be well-absorbed and widely distributed in the body .
Result of Action
The inhibition of AChE by this compound results in an increase in acetylcholine levels, which can enhance cholinergic transmission. This can have various effects at the molecular and cellular levels, including neuroprotection and cognition enhancement . The compound also inhibits the aggregation of Aβ 1-42, a peptide involved in the pathogenesis of Alzheimer’s disease, and has disaggregation activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of reactive oxygen species and other factors related to oxidative stress .
準備方法
The synthesis of 4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .
化学反応の分析
4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
類似化合物との比較
4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can be compared with other benzothiazole derivatives, such as:
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit acetylcholinesterase inhibition and anti-β-amyloid aggregation properties.
4-nitrobenzenesulfonamide derivatives: These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities. The uniqueness of this compound lies in its balanced multifunctional properties, making it a promising candidate for further development as a therapeutic agent.
特性
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-3-12-19-20(13-14)28-22(24-19)16-4-8-17(9-5-16)23-21(25)15-6-10-18(11-7-15)29(2,26)27/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYREXSXCZLDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
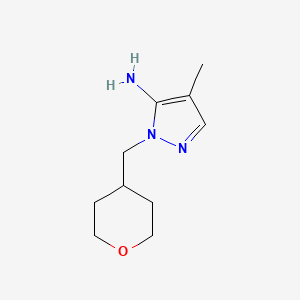
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)
![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2684388.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)
![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)
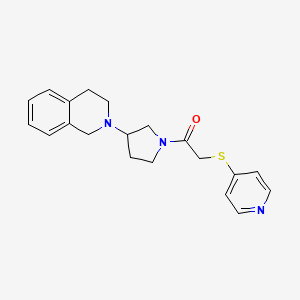
![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)
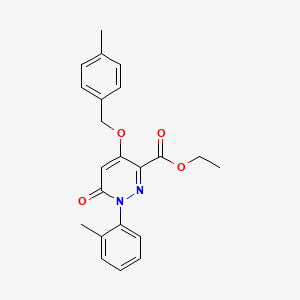
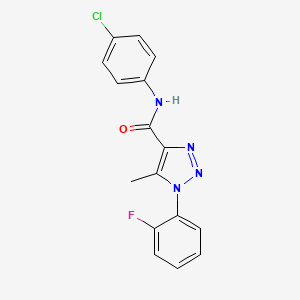
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)
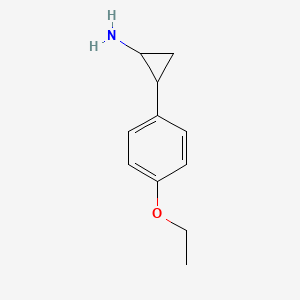
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2684406.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2684407.png)
![4-(diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2684408.png)
